molecular formula C15H20ClFN2O2S B6446445 N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2548995-44-2

N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No. B6446445
CAS RN: 2548995-44-2
M. Wt: 346.8 g/mol
InChI Key: YCQHMUGRZUJAES-UHFFFAOYSA-N
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Description

N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide (NCFPS) is a cyclopropanesulfonamide derivative of piperidine that has been studied for its potential as a therapeutic agent. NCFPS has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential to act as a prodrug, a drug that is converted to an active form within the body. NCFPS has been found to have excellent solubility in aqueous solutions and can be synthesized in a cost-effective manner.

Scientific Research Applications

N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been investigated for its potential as a therapeutic agent in a variety of different research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties, as well as its ability to act as a prodrug. N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has also been studied for its potential to modulate the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has also been investigated for its potential to inhibit the growth of certain types of cancer cells, as well as its ability to reduce the size of tumors.

Mechanism of Action

The exact mechanism of action of N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is not completely understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is thought to act as an inhibitor of the enzyme phospholipase A2 (PLA2), which is involved in the breakdown of cell membranes. N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is also believed to act as an anti-inflammatory agent by inhibiting the release of cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide can reduce inflammation by inhibiting the release of cytokines and inhibiting the activity of cyclooxygenase-2 (COX-2). In addition, N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been shown to reduce the size of tumors in animal models. N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has also been found to have anti-viral activity and to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has several advantages for use in laboratory experiments. It is highly soluble in aqueous solutions, making it easy to work with in the laboratory. In addition, N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide can be synthesized in a cost-effective manner, making it a viable option for research laboratories. However, N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has some limitations for use in laboratory experiments. It is not as well-studied as some other compounds, and its exact mechanism of action is still not completely understood.

Future Directions

The potential of N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide as a therapeutic agent is still being explored. Future research will focus on the development of new synthesis methods, as well as the investigation of its potential to act as a prodrug. In addition, further studies are needed to elucidate the exact mechanism of action of N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide and to determine its potential for use in the treatment of various diseases. Additionally, further research is needed to explore the potential of N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide to modulate the activity of other enzymes and to investigate its potential to inhibit the growth of cancer cells. Finally, further studies are needed to explore the potential of N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide to act as an anti-viral agent.

Synthesis Methods

N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide can be synthesized using a variety of different methods. The most common method is the reaction of piperidine with 2-chloro-6-fluorophenylmethyl bromide, followed by cyclopropanesulfonamide formation. This reaction is typically performed in the presence of an acid catalyst, such as sulfuric acid, and is usually completed in an aqueous solution. Other methods for the synthesis of N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide include the reaction of piperidine with 2-chloro-6-fluorophenylmethyl chloride, followed by cyclopropanesulfonamide formation.

properties

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClFN2O2S/c16-14-4-1-5-15(17)13(14)10-19-8-2-3-11(9-19)18-22(20,21)12-6-7-12/h1,4-5,11-12,18H,2-3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQHMUGRZUJAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC=C2Cl)F)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

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